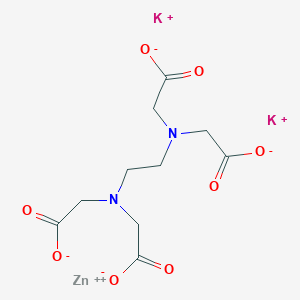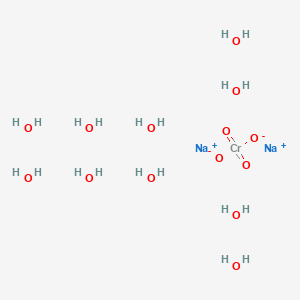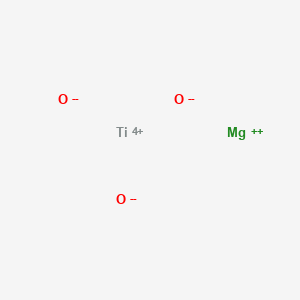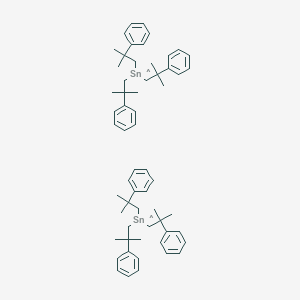
Potassium zinc ethylenediaminetetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium zinc ethylenediaminetetraacetate (K2ZnEDTA) is a chelating agent that is used in various scientific research applications. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is commonly used to chelate zinc ions in biological systems. K2ZnEDTA is a crystalline powder that is soluble in water and has a molecular weight of 389.6 g/mol.
Wirkmechanismus
Potassium zinc ethylenediaminetetraacetate works by binding to zinc ions, forming a stable complex. The complex prevents the zinc ions from interacting with other molecules in the biological system, allowing researchers to study the effects of zinc depletion or supplementation. Potassium zinc ethylenediaminetetraacetate has a high affinity for zinc ions, making it an effective chelating agent.
Biochemische Und Physiologische Effekte
Potassium zinc ethylenediaminetetraacetate has been shown to have various biochemical and physiological effects. Studies have shown that Potassium zinc ethylenediaminetetraacetate can induce apoptosis in cancer cells by depleting intracellular zinc levels. It has also been shown to increase the expression of metallothionein, a protein that binds to heavy metals and protects against oxidative stress. Potassium zinc ethylenediaminetetraacetate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium zinc ethylenediaminetetraacetate has several advantages as a chelating agent for lab experiments. It has a high affinity for zinc ions, making it an effective chelating agent. It is also water-soluble, making it easy to use in aqueous solutions. However, Potassium zinc ethylenediaminetetraacetate has some limitations. It can bind to other metal ions, such as calcium and magnesium, which can interfere with experiments involving these ions. It can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving Potassium zinc ethylenediaminetetraacetate. One area of research is the role of zinc in neurological disorders, such as Alzheimer's disease. Potassium zinc ethylenediaminetetraacetate has been shown to have neuroprotective effects in animal models of neurological disorders, and further research is needed to investigate its potential therapeutic effects. Another area of research is the development of new chelating agents that have higher selectivity for specific metal ions, such as zinc. These agents could be used to investigate the role of specific metal ions in biological processes.
Synthesemethoden
Potassium zinc ethylenediaminetetraacetate can be synthesized by reacting zinc oxide with EDTA in the presence of potassium hydroxide. The reaction results in the formation of Potassium zinc ethylenediaminetetraacetate and water. The process involves the addition of zinc oxide to a solution of EDTA and potassium hydroxide. The mixture is heated and stirred until Potassium zinc ethylenediaminetetraacetate crystals are formed. The crystals are then filtered and dried.
Wissenschaftliche Forschungsanwendungen
Potassium zinc ethylenediaminetetraacetate is widely used in scientific research applications due to its ability to chelate zinc ions. Zinc is an essential trace element that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. Potassium zinc ethylenediaminetetraacetate is commonly used in cell culture studies to investigate the role of zinc in cellular processes. It is also used in studies involving zinc transporters and zinc-binding proteins.
Eigenschaften
CAS-Nummer |
14689-29-3 |
|---|---|
Produktname |
Potassium zinc ethylenediaminetetraacetate |
Molekularformel |
C10H12K2N2O8Zn |
Molekulargewicht |
431.8 g/mol |
IUPAC-Name |
dipotassium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2K.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChI-Schlüssel |
HALPFWFCTAYLEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
Andere CAS-Nummern |
14689-29-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)











